Home > Products > Screening Compounds P76143 > Banoxantrone D12 dihydrochloride
Banoxantrone D12 dihydrochloride -

Banoxantrone D12 dihydrochloride

Catalog Number: EVT-10932334
CAS Number:
Molecular Formula: C22H30Cl2N4O6
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Banoxantrone D12 dihydrochloride is classified as a small molecule and is part of the investigational group of drugs aimed at enhancing cancer treatment efficacy. It is known for being a bioreductive prodrug that, under hypoxic conditions, converts to its active form, AQ4, which inhibits topoisomerase II . This compound has been studied extensively due to its unique mechanism of action and its ability to synergize with other chemotherapeutic agents .

Synthesis Analysis

Methods and Technical Details

The synthesis of Banoxantrone D12 dihydrochloride involves the incorporation of deuterium into the chemical structure of Banoxantrone. This modification allows for better tracking of the compound in biological systems and enhances its pharmacokinetic properties. The synthetic route typically follows these steps:

  1. Starting Material: Begin with the parent compound Banoxantrone.
  2. Deuteration: Introduce deuterium through chemical reactions that replace hydrogen atoms with deuterium.
  3. Formation of Dihydrochloride Salt: The final product is obtained by reacting the synthesized compound with hydrochloric acid to form the dihydrochloride salt.

The precise conditions for these reactions, including temperature, pressure, and solvents used, are critical for achieving high yields and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of Banoxantrone D12 dihydrochloride features a complex arrangement that includes multiple aromatic rings and nitrogen-containing groups. Its structure can be represented as follows:

  • Molecular Formula: C22_{22}H30_{30}Cl2_2N4_4O6_6
  • Molecular Weight: 529.48 g/mol
  • Key Structural Features:
    • Two chlorine atoms
    • Four nitrogen atoms
    • Multiple hydroxyl groups contributing to its solubility and reactivity.

The structural integrity is crucial for its function as a topoisomerase II inhibitor .

Chemical Reactions Analysis

Reactions and Technical Details

Banoxantrone D12 dihydrochloride undergoes several key chemical reactions:

  1. Bioreductive Activation: Under hypoxic conditions, the compound is reduced to AQ4, which intercalates into DNA and inhibits topoisomerase II activity.
  2. Synergistic Reactions: When used in conjunction with other chemotherapeutic agents such as cisplatin or cyclophosphamide, it enhances their efficacy by targeting quiescent tumor cells that become reoxygenated post-therapy .
  3. Stability Studies: Research indicates that Banoxantrone D12 dihydrochloride exhibits low cytotoxicity under normoxic conditions (IC50 > 100 μM), making it selectively effective in hypoxic environments .
Mechanism of Action

Process and Data

The mechanism of action for Banoxantrone D12 dihydrochloride involves several steps:

  1. Activation in Hypoxia: The compound is preferentially activated in low oxygen environments typical of many tumors.
  2. DNA Intercalation: Once activated to AQ4, it intercalates into DNA strands, disrupting replication processes.
  3. Topoisomerase II Inhibition: By inhibiting topoisomerase II, it prevents the unwinding necessary for DNA replication, leading to cell death.

This targeted approach allows for significant tumor growth delay when combined with radiation therapy or other chemotherapeutics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Banoxantrone D12 dihydrochloride exhibits several notable physical and chemical properties:

  • Solubility:
    • Water: 25.87 mg/mL
    • Dimethyl sulfoxide: 12.94 mg/mL
  • Storage Conditions: Recommended storage at +4°C.
  • Purity: Greater than or equal to 98% (HPLC).
  • Half-life: Approximately 0.64 to 0.83 hours in biological systems .

These properties are essential for determining the compound's stability and behavior in biological experiments.

Applications

Scientific Uses

Banoxantrone D12 dihydrochloride has several promising applications in scientific research:

Deuterium Isotopic Labeling in Pharmacokinetic and Metabolic Studies

Stable Isotope Tracing for Drug Metabolism Pathway Elucidation

Deuterium-labeled compounds serve as powerful molecular probes for mapping biotransformation pathways. Banoxantrone D12 dihydrochloride (1,4-Bis[[2-(dimethyloxidoamino-d₆)ethyl]amino]-5,8-dihydroxy-9,10-anthracenedione dihydrochloride) incorporates twelve deuterium atoms at the dimethylamino N-oxide groups, creating a distinct isotopic signature. This enables precise tracking of its bioreductive activation to the cytotoxic metabolite AQ4 (a potent topoisomerase II inhibitor) in hypoxic cellular environments [2] [4]. The deuterium labeling strategy exploits the kinetic isotope effect (KIE), where carbon-deuterium (C-D) bond cleavage occurs slower than carbon-hydrogen (C-H) bonds during enzymatic reduction. This deceleration allows researchers to differentiate rate-limiting steps in the metabolic pathway and identify transient intermediates [1] [6].

Studies using hepatic microsomes and recombinant enzymes demonstrate that deuterium labeling alters the reduction kinetics of Banoxantrone without shifting the metabolic route. The primary pathway remains the hypoxia-dependent two-electron reduction of the N-oxide groups to tertiary amines, generating AQ4. However, the deuterium isotope effect (Hk/Dk ≈ 2–5) significantly prolongs the half-life of the parent compound, facilitating the detection of minor metabolites that might be overlooked with the non-deuterated drug [6] [8]. This sensitivity is critical for elucidating off-target or alternative metabolic routes in complex biological matrices.

Table 1: Metabolic Pathway Characteristics of Banoxantrone D12 Dihydrochloride

ProcessNon-Deuterated BanoxantroneBanoxantrone D12Detection Advantage
Primary ActivationReduction to AQ4Reduction to AQ4-d12Delayed reduction kinetics (KIE = 2–5)
Metabolite ResolutionCo-eluting metabolites in LC-MSMass shift +6 Da per deuterated siteSeparation of isotopic clusters in MS
Minor Pathway DetectionLow-abundance oxidativesEnhanced signal persistenceIdentification of trace hydroxylated species

Applications in Mass Spectrometry-Based Quantification of Parent Drug and Metabolites

Mass spectrometry leverages the predictable mass differences imparted by deuterium labeling to distinguish Banoxantrone D12 from endogenous compounds and its non-deuterated counterpart. The +6 Da mass shift per dimethylamino N-oxide group (total +12 Da) enables simultaneous quantification of both labeled and unlabeled species in multiplexed assays. This is indispensable for:

  • Cross-species pharmacokinetic studies: Comparative assessment of metabolic clearance mechanisms in preclinical models (e.g., guinea pig vs. rat hepatic systems) reveals species-dependent differences in aldehyde oxidase (AO) activity, a key enzyme in Banoxantrone metabolism [1] [6].
  • Competitive metabolic profiling: Co-administration of Banoxantrone D12 with non-deuterated Banoxantrone allows internal standardization during LC-MS/MS analysis. The identical physicochemical properties ensure co-elution, while the mass difference permits independent quantification of parent drug depletion and AQ4 formation kinetics [6].

High-resolution mass spectrometry (HRMS) further discriminates AQ4-d12 from potential isobaric interferences. Banoxantrone D12 exhibits a molecular ion at m/z 457.28 (C₂₂H₁₆D₁₂N₄O₆⁺), while its reduced metabolite AQ4-d12 appears at m/z 401.26 (C₂₂H₂₀D₁₂N₄O₂⁺). The 56-Da mass difference corresponds to loss of two oxygen atoms during bioreduction [4] [9]. This specificity enables absolute quantification of tissue-specific metabolite accumulation—particularly crucial given AQ4’s role as a DNA-binding topoisomerase II inhibitor [7].

Table 2: Key Mass Spectrometric Signatures of Banoxantrone D12 and Metabolites

CompoundMolecular FormulaTheoretical m/z [M+H]⁺Mass Shift vs. Non-Deuterated
Banoxantrone D12C₂₂H₁₆D₁₂N₄O₆457.28+12 Da
AQ4-d12 (Active Metabolite)C₂₂H₂₀D₁₂N₄O₂401.26+12 Da
N-Oxide Reductase ProductC₂₂H₁₈D₁₂N₄O₄429.27+12 Da

Role in Enhancing Detection Sensitivity for Tissue Distribution Studies

Imaging mass spectrometry (IMS) techniques, particularly matrix-assisted laser desorption/ionization (MALDI), utilize Banoxantrone D12’s deuterium signature to achieve subcellular spatial resolution of drug distribution. Studies in H460 human tumor xenografts demonstrate heterogeneous intratumoral distribution: Banoxantrone D12 localizes predominantly in oxygenated regions, while its metabolite AQ4-d12 accumulates specifically in hypoxic zones (>90% colocalization with pimonidazole staining) [5]. The deuterium labeling enhances detection sensitivity by:

  • Reducing chemical background: Endogenous isobars lack the distinct D12 mass signature, lowering noise in MALDI imaging.
  • Enabling multiplexed imaging: Co-detection with endogenous markers (e.g., ATP) reveals metabolic microenvironments. Regions with high ATP (indicative of normoxia) show minimal AQ4-d12 conversion, while hypoxic regions with depleted ATP exhibit intense AQ4-d12 signals [5].

This spatial resolution is critical for understanding the bioreductive activation mechanism. Banoxantrone D12 serves as an inactive prodiffundrug that penetrates both normoxic and hypoxic tissues. However, enzymatic reduction to AQ4-d12 occurs exclusively in hypoxic cells due to the overexpression of reductases (e.g., CYP450 isoforms, NADPH cytochrome P450 reductase). The deuterium label prolongs the prodrug’s residence time, allowing deeper tissue penetration while maintaining hypoxia-selective activation [5] [7].

Table 3: Advantages of Deuterium Labeling in MALDI Imaging of Tumors

ParameterNon-Deuterated DrugBanoxantrone D12Impact on Distribution Study
Spatial Resolution~200 μm due to background<50 μm with m/z filteringDelineates tumor microenvironments
Signal-to-NoiseModerate (S/N ≈ 10:1)High (S/N > 50:1)Detects drug in low-abundance regions
Colocalization AnalysisLimited by isobaric overlapPrecise ATP/AQ4-d12 mappingConfirms hypoxia-dependent activation
Quantitative AccuracySemi-quantitativeAbsolute via isotopic tagsMeasures AQ4-d12 gradients across hypoxia

Properties

Product Name

Banoxantrone D12 dihydrochloride

IUPAC Name

2-[[5,8-dihydroxy-4-[2-[oxido-bis(trideuteriomethyl)azaniumyl]ethylamino]-9,10-dioxoanthracen-1-yl]amino]-N,N-bis(trideuteriomethyl)ethanamine oxide;dihydrochloride

Molecular Formula

C22H30Cl2N4O6

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C22H28N4O6.2ClH/c1-25(2,31)11-9-23-13-5-6-14(24-10-12-26(3,4)32)18-17(13)21(29)19-15(27)7-8-16(28)20(19)22(18)30;;/h5-8,23-24,27-28H,9-12H2,1-4H3;2*1H/i1D3,2D3,3D3,4D3;;

InChI Key

SBWCPHUXRZRTDP-BHITWGRESA-N

Canonical SMILES

C[N+](C)(CCNC1=C2C(=C(C=C1)NCC[N+](C)(C)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)[O-].Cl.Cl

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCNC1=C2C(=C(C=C1)NCC[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O)(C([2H])([2H])[2H])[O-].Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.